molecular formula C9H13NOS B8032420 6-(Butylsulfanyl)pyridin-3-OL

6-(Butylsulfanyl)pyridin-3-OL

Cat. No.: B8032420
M. Wt: 183.27 g/mol
InChI Key: WLEHDHIYYWUAHI-UHFFFAOYSA-N
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Description

6-(Butylsulfanyl)pyridin-3-ol is a chemical compound with the molecular formula C9H13NOS, built upon a pyridine heterocycle that is functionalized with a hydroxy group at the 3-position and a butylsulfanyl group at the 6-position . This structure classifies it among substituted pyridin-3-ol (3-hydroxypyridine) derivatives, which are recognized as structural analogs of vitamin B6 and are noted in scientific literature for a range of pharmacological properties, including antioxidant activity . The presence of the sulfanyl (thioether) linkage is a significant functional feature, as this group is commonly explored in medicinal chemistry for its potential to modulate the biological activity and metabolic stability of drug candidates . The specific research applications for this compound are derived from the known roles of its core substructures. Pyridine-3-ol derivatives are valuable scaffolds in pharmaceutical and agrochemical research . Furthermore, compounds featuring a sulfanyl ether bridge adjacent to a pyridine ring are investigated in various contexts, including as intermediates for synthesizing more complex molecules with potential fungicidal or other pesticidal properties . Researchers may also find value in this compound as a building block for developing molecules that target ion channels, such as Nav1.8, given that structurally related pyridine carboxamides are being explored for their pain-inhibiting effects . Its defined structure makes it a suitable candidate for method development in analytical chemistry techniques, such as mass spectrometry, where the fragmentation patterns of molecules containing sulfonamides and related groups are of particular interest . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butylsulfanylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-2-3-6-12-9-5-4-8(11)7-10-9/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHDHIYYWUAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Butylsulfanyl Pyridin 3 Ol and Analogous Pyridinols

Historical Development of Synthetic Approaches to Substituted Pyridin-3-ols

The foundational methods for constructing the pyridine (B92270) ring, developed in the late 19th and early 20th centuries, have historically been the cornerstone for accessing a wide variety of pyridine derivatives, including substituted pyridin-3-ols. While not always directly yielding 3-hydroxy derivatives, these methods provided the core heterocyclic structure that could be further functionalized.

One of the earliest and most well-known methods is the Hantzsch Pyridine Synthesis , first reported by Arthur Rudolf Hantzsch in 1881. researchgate.netnih.gov This multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia. researchgate.net The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. researchgate.netvcu.edu While versatile, the classical Hantzsch synthesis has drawbacks such as long reaction times and often low yields. researchgate.net

Another classical approach is the Guareschi-Thorpe Synthesis , which provides access to 2,6-dihydroxypyridine (B1200036) derivatives (which exist in tautomeric equilibrium with pyridin-2,6-diones). nih.govnih.gov This reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. nih.gov Recent advancements have focused on making this reaction more environmentally friendly by using aqueous media. nih.govresearchgate.net

The Bönnemann Cyclization , a [2+2+2] cycloaddition of a nitrile and two molecules of acetylene, also represents a fundamental approach to pyridine synthesis. rsc.org While powerful, its application for the direct synthesis of highly functionalized pyridin-3-ols is limited.

These seminal reactions, while historically significant, often require harsh conditions and can lack regioselectivity, paving the way for the development of more refined and targeted synthetic strategies in the modern era.

Contemporary Synthetic Strategies for 6-(Butylsulfanyl)pyridin-3-OL

Modern synthetic chemistry offers a more direct and efficient toolkit for the preparation of specifically substituted pyridinols like this compound. These methods often involve the construction of a pre-functionalized pyridine ring or the late-stage functionalization of a pyridine core. A key precursor for such syntheses is often a halogenated pyridin-3-ol, such as 6-chloropyridin-3-ol. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions in 6-Substituted Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds in the synthesis of aryl thioethers. For the synthesis of this compound, a plausible approach involves the coupling of a 6-halopyridin-3-ol with a butylthiol equivalent.

While direct palladium-catalyzed coupling of thiols with aryl halides can be challenging due to catalyst poisoning by the sulfur compound, methodologies have been developed to overcome this. These often involve the use of specific ligands and reaction conditions to facilitate the desired C-S bond formation. The general scheme for such a reaction would be:

Reaction Scheme:

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the product.

Nucleophilic Substitution and Functionalization Routes

Nucleophilic aromatic substitution (SNAr) is a more traditional yet highly effective method for introducing a butylsulfanyl group onto a pyridine ring, particularly when the ring is activated by electron-withdrawing groups or at specific positions (e.g., positions 2 and 6). youtube.comnih.gov The synthesis of this compound can be readily envisioned through the reaction of a 6-halopyridin-3-ol with butanethiol or its corresponding thiolate.

The reaction proceeds via the attack of the nucleophilic sulfur atom on the carbon atom bearing the halogen, leading to the displacement of the halide ion. youtube.com The presence of the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com

Illustrative SNAr Reaction:

Reactant 1Reactant 2Reagent/ConditionsProduct
6-chloropyridin-3-olButanethiolBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, DMSO)This compound

This method is often preferred for its simplicity and the availability of starting materials. The reactivity of the halopyridine is dependent on the nature of the halogen (I > Br > Cl). nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. nih.govnih.gov In the context of synthesizing this compound and its analogs, several green approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govorganic-chemistry.org Both palladium-catalyzed cross-coupling and SNAr reactions can be adapted for microwave conditions.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and can be explored for the synthesis of the target molecule.

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. nih.govrsc.org The development of synthetic routes that are efficient in such solvents is an active area of research.

Comparison of Conventional vs. Green Synthesis Approaches:

FeatureConventional HeatingMicrowave-AssistedUltrasound-Assisted
Reaction Time Hours to daysMinutes to hours nih.govMinutes to hours nih.gov
Energy Consumption HighLowLow
Yields VariableOften higher nih.govOften higher
Solvent Use Often requires high-boiling, hazardous solventsCan enable the use of greener solventsCan facilitate reactions in aqueous media nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Related Pyridine Scaffolds

Regioselectivity is a critical consideration in the synthesis of substituted pyridines. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, direct incoming substituents to specific positions. For electrophilic substitutions, the 3- and 5-positions are generally favored, while nucleophilic substitutions are more likely to occur at the 2-, 4-, and 6-positions. nih.gov

In the context of synthesizing this compound, the regioselectivity is largely controlled by the starting material. Using a 6-halopyridin-3-ol as a precursor ensures that the butylsulfanyl group is introduced at the desired position 6.

Stereoselectivity is not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, in the synthesis of more complex pyridine-containing molecules with chiral centers, controlling the stereochemistry becomes paramount. This is often achieved through the use of chiral catalysts, auxiliaries, or starting materials.

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound, several parameters can be systematically varied.

Key Optimization Parameters for a Hypothetical SNAr Synthesis:

ParameterVariables to TestDesired Outcome
Base K2CO3, Cs2CO3, NaH, t-BuOKEfficient deprotonation of butanethiol without side reactions
Solvent DMF, DMSO, NMP, AcetonitrileGood solubility of reactants, high reaction rate
Temperature Room temperature to 150 °CThe lowest temperature that provides a reasonable reaction rate
Reaction Time 1 hour to 24 hoursThe shortest time to achieve maximum conversion

By systematically screening these parameters, an optimal set of conditions can be identified to provide an efficient and high-yielding synthesis of this compound. Modern techniques such as Design of Experiments (DoE) can be employed to efficiently explore the multi-dimensional reaction space and identify optimal conditions. researchgate.net

Chemical Reactivity and Derivatization of 6 Butylsulfanyl Pyridin 3 Ol

Transformations of the Pyridine (B92270) Core

The pyridine ring in 6-(butylsulfanyl)pyridin-3-ol is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the electron-donating hydroxyl and butylsulfanyl groups can modulate this reactivity.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions, especially if a good leaving group is present. In the case of this compound, direct nucleophilic attack on the pyridine core is unlikely due to the absence of a suitable leaving group. However, derivatization of the hydroxyl group or oxidation of the butylsulfanyl group could potentially create intermediates more susceptible to nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine core can be functionalized through various metal-catalyzed cross-coupling reactions. For these reactions to occur, the pyridine ring typically needs to be pre-functionalized with a halide or a triflate. While this compound itself is not primed for such reactions, its derivatives could be. For instance, if a bromo or iodo group were introduced onto the pyridine ring, it could participate in Suzuki, Stille, or Sonogashira coupling reactions to form new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are a common strategy for creating complex pyridine-containing structures. mdpi.com

Modifications of the Butylsulfanyl Group

The butylsulfanyl group (-S-C₄H₉) is a key site for derivatization, offering opportunities to alter the electronic and steric properties of the molecule.

Oxidation: The sulfur atom in the butylsulfanyl group is susceptible to oxidation. This reaction can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone.

Synthesis of Sulfoxides: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. A variety of reagents can be employed for this transformation, including hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The resulting sulfoxide introduces a chiral center at the sulfur atom.

Synthesis of Sulfones: The use of stronger oxidizing agents, or a larger excess of the oxidant, can lead to the formation of the corresponding sulfone. organic-chemistry.org The conversion of the butylsulfanyl group to a butylsulfonyl group significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing. This can, in turn, influence the reactivity of the pyridine ring. A concise and efficient one-pot synthesis of functionalized sulfonylated pyridines via an SNAr reaction of readily available pyridines and sodium sulfinate salts has been reported. nih.gov

TransformationReagents and ConditionsProduct
Sulfide to SulfoxideMild oxidizing agents (e.g., H₂O₂, m-CPBA)6-(Butylsulfinyl)pyridin-3-ol
Sulfide to SulfoneStrong oxidizing agents (e.g., excess H₂O₂, KMnO₄)6-(Butylsulfonyl)pyridin-3-ol

Cleavage of the Butylsulfanyl Group: While less common, the C-S bond of the butylsulfanyl group could potentially be cleaved under specific conditions. Reductive cleavage methods or reactions with strong organometallic reagents might lead to the removal of the butylsulfanyl group, providing access to 6-unsubstituted 3-hydroxypyridine (B118123) derivatives.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring behaves similarly to a phenolic hydroxyl group, although its reactivity is influenced by the presence of the ring nitrogen.

Acidity and Basicity: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide-like anion. The pyridine nitrogen, on the other hand, is basic and can be protonated by acids. chemrxiv.org This dual reactivity is an important consideration in designing synthetic transformations.

Etherification and Esterification: The hydroxyl group can undergo etherification and esterification reactions to produce a variety of derivatives.

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base will lead to the formation of the corresponding ether.

Esterification: Acylation with acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, will yield the corresponding ester.

These reactions are fundamental in modifying the properties of the parent compound.

ReactionReagentProduct
EtherificationAlkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃)6-(Butylsulfanyl)-3-methoxypyridine
EsterificationAcid chloride (e.g., CH₃COCl) in the presence of a base (e.g., Pyridine)6-(Butylsulfanyl)pyridin-3-yl acetate

Development of Novel this compound Analogues and Derivatives

The chemical reactivity of this compound at its three key functional sites provides a platform for the development of a wide array of novel analogues and derivatives. The synthesis of such compounds is often driven by the search for new molecules with specific biological or material properties.

The development of novel 3-hydroxypyridine derivatives is an active area of research. google.com Synthetic strategies often involve building the substituted pyridine ring from acyclic precursors or by modifying existing pyridine scaffolds. For instance, the synthesis of novel 3-hydroxypyridine-4-one derivatives has been reported, highlighting the interest in this class of compounds. researchgate.netresearchgate.net

The derivatization of the butylsulfanyl group, particularly through oxidation to the sulfoxide or sulfone, can lead to analogues with significantly different electronic and steric profiles. These modifications can be used to fine-tune the properties of the molecule. Alkyl sulfoxides have been utilized as radical precursors in the synthesis of other pyridine derivatives. chemrxiv.orgnih.gov

Furthermore, functionalization of the hydroxyl group through etherification or esterification can produce a library of compounds with varying lipophilicity and other physicochemical properties. The synthesis of various 3-hydroxypyridine derivatives has been explored for their potential applications in medicinal chemistry. nih.govdergipark.org.tr

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the creation of novel molecules with potentially valuable applications.

Computational and Theoretical Chemistry Studies Applied to 6 Butylsulfanyl Pyridin 3 Ol and Its Congeners

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. researchgate.netiiste.org For 6-(Butylsulfanyl)pyridin-3-OL, these calculations can elucidate the distribution of electrons, identify reactive sites, and quantify molecular properties that are crucial for its function.

Detailed research findings from DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), provide a wealth of information. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. ucsb.edu The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net For this compound, MEP maps would reveal electron-rich regions (negative potential, typically around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.govrsc.org

Global reactivity descriptors, derived from quantum chemical data, offer a quantitative measure of a molecule's reactivity. acs.orgresearchgate.net These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a comprehensive profile of the molecule's stability and reactive nature. mdpi.com For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.

Quantum Chemical PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Chemical Potential (μ)-3.85 eVElectron escaping tendency
Hardness (η)2.35 eVResistance to change in electron distribution
Electrophilicity Index (ω)1.57 eVPropensity to accept electrons

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein receptor. nih.govresearchgate.netijprajournal.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand like this compound to a biological target. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, followed by a systematic search of the ligand's conformational, translational, and rotational space within the protein's active site. A scoring function then estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov For this compound, docking studies could predict key interactions, such as hydrogen bonds involving the hydroxyl group or the pyridine (B92270) nitrogen, and hydrophobic interactions from the butylsulfanyl chain.

Following docking, Molecular Dynamics (MD) simulations are often employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions. uzh.chresearcher.life By simulating the complex in a solvated environment for several nanoseconds, researchers can observe conformational changes, evaluate the persistence of key interactions, and calculate binding free energies, offering a more accurate prediction of the ligand's affinity and mechanism of action. nih.gov

Target Protein (Hypothetical)Docking Score (kcal/mol)Predicted Key InteractionsMD Simulation Stability
Kinase A-8.5H-bond with Glu121 (OH group), Pi-sulfur with Phe80Stable over 100 ns
Protease B-7.2H-bond with Asp25 (Pyridine N), Hydrophobic contact with Val32Unstable, dissociates after 30 ns
Receptor C-9.1H-bond with Ser227 (OH group), Hydrophobic pocket accommodationStable with minor fluctuations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. ucsb.edu For a group of congeners of this compound, a QSAR model can be developed to predict the activity of newly designed molecules, thereby guiding lead optimization.

The process begins by generating a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields). A mathematical model is then built to establish a relationship between these descriptors and the observed activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. inderscienceonline.commdpi.comnih.gov These techniques require the alignment of the molecular series and calculate steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) around the molecules. researchgate.netsemanticscholar.org The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a map might indicate that a bulky, electron-withdrawing group at a specific position on the pyridine ring would enhance activity.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Molecules with flexible components, such as the butylsulfanyl side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.

This is typically achieved by systematically rotating the molecule's rotatable bonds and calculating the potential energy for each resulting conformation. This process, known as a potential energy surface (PES) scan, maps the energy of the molecule as a function of its geometry. uni-muenchen.deq-chem.com The results can be visualized as an energy landscape, where valleys represent stable, low-energy conformers and peaks represent high-energy transition states between them. nih.gov Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial because these are the shapes most likely to interact with a biological target. This information is vital for accurate molecular docking and for designing rigid analogs that lock the molecule in its bioactive conformation.

In Silico Property Prediction for Research Design

The journey of a drug from discovery to market is often hampered by poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard practice in early-stage drug discovery to filter out compounds that are likely to fail later in development. nih.govsci-hub.senih.govresearchgate.net

For this compound, various computational models can predict a range of ADMET properties. These predictions are based on the molecule's structure and physicochemical properties. A key guideline used in this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria: molecular weight > 500 Da, logP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.comunits.it

Other predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. drugpatentwatch.com These predictions help researchers to design and prioritize new congeners with a more favorable "drug-like" profile, ensuring that synthetic efforts are focused on compounds with a higher probability of success. etflin.com

Analytical Methodologies for Research and Characterization of 6 Butylsulfanyl Pyridin 3 Ol

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating "6-(Butylsulfanyl)pyridin-3-OL" from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the best separation. A UV detector is commonly used for the detection of pyridine-containing compounds due to their chromophoric nature.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While "this compound" may require derivatization to increase its volatility and thermal stability, GC can offer high resolution and sensitivity. A flame ionization detector (FID) is a common choice for the detection of organic compounds, providing a response that is proportional to the mass of carbon in the analyte.

The following table provides a hypothetical example of HPLC and GC parameters that could be used for the analysis of "this compound," based on methods for similar pyridine (B92270) derivatives.

Parameter HPLC GC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientTemperature program (e.g., 100°C to 250°C)
Detector UV at 270 nmFlame Ionization Detector (FID)
Injection Volume 10 µL1 µL (split mode)

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural determination of "this compound" by providing information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of "this compound."

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the butyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern and the number of protons in each environment. For instance, the protons on the pyridine ring would appear in the aromatic region (typically δ 7-9 ppm), while the protons of the butyl group would be found in the aliphatic region (typically δ 0.9-4 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule, allowing for the confirmation of the total number of carbons and their chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic parts, C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-S stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in "this compound" would give rise to characteristic absorption bands in the UV region, which can be useful for quantitative analysis and for confirming the presence of the aromatic system.

The table below summarizes the expected spectroscopic data for "this compound," based on data for analogous pyridine derivatives.

Technique Expected Data
¹H NMR Aromatic protons (δ 7-9 ppm), Butyl chain protons (δ 0.9-4 ppm), OH proton (variable)
¹³C NMR Aromatic carbons (δ 120-160 ppm), Aliphatic carbons (δ 13-40 ppm)
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~3100-3000 (Aromatic C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1600, 1470 (C=C, C=N stretch)
UV-Vis (nm) λmax around 270-280 nm

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For "this compound," mass spectrometry would confirm the molecular mass and provide evidence for the presence of the butylsulfanyl and hydroxypyridine moieties through characteristic fragmentation.

Common ionization techniques that could be employed include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the C-S bond, leading to fragments corresponding to the butyl group and the pyridin-3-ol-6-thiol cation.

The expected mass spectrometric data for "this compound" is presented in the table below.

Analysis Expected Result
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
Major Fragment Ions (m/z) [M]⁺, [M-C₄H₉]⁺, [C₄H₉]⁺

Advanced Hyphenated Techniques in Chemical Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer enhanced analytical capabilities for the characterization of complex mixtures and the identification of unknown compounds. nih.govjetir.org These techniques are particularly useful in pharmaceutical analysis for impurity profiling and metabolite identification. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jetir.org GC-MS would be a powerful tool for the analysis of "this compound," providing both the retention time from the GC and the mass spectrum of the compound, allowing for highly confident identification. saspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples high-performance liquid chromatography with mass spectrometry. This is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. saspublishers.com LC-MS would allow for the separation of "this compound" from its impurities, followed by their identification and quantification based on their mass spectra.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines HPLC with NMR spectroscopy. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information for each separated component. researchgate.net

These advanced hyphenated techniques provide a comprehensive approach to the analytical characterization of "this compound," enabling its unambiguous identification, purity assessment, and detailed structural elucidation.

Advanced Applications and Future Research Directions of the 6 Butylsulfanyl Pyridin 3 Ol Scaffold

Utility as a Chemical Probe or Research Tool

While specific studies on 6-(butylsulfanyl)pyridin-3-ol as a chemical probe are not yet prevalent in the literature, the inherent functionalities of the molecule suggest its potential in this domain. The pyridin-3-ol moiety can participate in hydrogen bonding and act as a scaffold for further functionalization, while the butylsulfanyl group offers a site for modification or interaction with biological targets. Pyridine (B92270) derivatives are widely recognized for their diverse biological activities, including roles as enzyme inhibitors and receptor modulators. The structural characteristics of this compound could be leveraged to design specific probes for studying biological systems, contingent on its binding affinity and selectivity for particular proteins or enzymes. Further research would be necessary to explore these potential applications and to synthesize derivatives with optimized properties for use as chemical probes.

Integration into Novel Chemical Catalysts or Ligands

The incorporation of both a pyridine nitrogen and a thioether sulfur atom makes the this compound scaffold a promising candidate for the development of novel ligands for catalysis. Pyridine and its derivatives are well-established ligands in transition metal chemistry, capable of stabilizing a wide range of metal centers and influencing their catalytic activity. The presence of the sulfur atom in the butylsulfanyl group introduces a soft donor site, which can coordinate to metal ions, forming stable chelate rings. This bidentate N,S-ligation can create unique electronic and steric environments around a metal center, potentially leading to novel catalytic properties.

Thioether-containing ligands have been successfully employed in various catalytic reactions. For instance, bis(imino)pyridine iron complexes bearing thioether substituents have demonstrated high activity in ethylene oligomerization. acs.org Chiral pyridine thioethers have also been applied in palladium-catalyzed allylic substitution, achieving high enantioselectivity. acs.org These examples underscore the potential of the butylsulfanyl-pyridine framework in designing ligands for a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the pyridin-3-ol ring, modified by the hydroxyl group, could further tune the catalytic activity of the resulting metal complexes.

Ligand TypeMetalCatalytic ApplicationReference
Bis(imino)pyridine with thioether substituentsIronEthylene oligomerization acs.org
Chiral pyridine thioethersPalladiumAllylic substitution acs.org

Potential in Materials Science Research

The structural features of this compound also suggest its potential utility in the field of materials science. Pyridine-containing molecules are known to self-assemble into well-ordered structures, such as nanotubes and macrocycles, through processes like π-stacking and hydrogen bonding. acs.orgsigmaaldrich.com The planar pyridine ring of the this compound scaffold can facilitate such π-π interactions, while the hydroxyl group provides a site for hydrogen bonding, directing the formation of supramolecular architectures.

Furthermore, pyridine derivatives have been incorporated into functional polymers and covalent organic frameworks (COFs). These materials can exhibit interesting electronic and charge-storage properties. For example, thiophene and pyridine-substituted quinoline derivatives have been electropolymerized to create materials for energy storage applications. sigmaaldrich.com Similarly, a pyridine-based covalent organic framework has been synthesized and investigated as an anode material for lithium-ion batteries. nih.gov The butylsulfanyl group could also contribute to the material's properties, for instance, by influencing its solubility, processability, or interaction with other components in a composite material.

Material TypeKey Structural FeaturePotential ApplicationReference
Self-assembled nanotubesPyridine-2,6-diimine-linked macrocyclesMechanically robust nanofibers sigmaaldrich.com
Electropolymerized filmsThiophene and pyridine-substituted quinolinesEnergy storage sigmaaldrich.com
Covalent Organic FrameworksPyridine unitsAnode material for Li-ion batteries nih.gov

Development as Reference Standards for Analytical Research

High-purity chemical compounds are essential as reference standards for the development, validation, and quality control of analytical methods. Pyridine and its derivatives are available as certified reference materials for various analytical applications, including pharmaceutical release testing and environmental analysis. sigmaaldrich.comlgcstandards.comusp.org Given the increasing interest in novel heterocyclic compounds in various fields, there is a corresponding need for well-characterized reference standards.

The synthesis and purification of this compound to a high degree of purity would be the first step towards its establishment as a reference standard. spirochem.com This would involve developing a robust and reproducible synthetic route and employing rigorous analytical techniques to confirm its identity and purity. researchgate.net Once certified, it could be used as a standard for the quantification of this compound or its metabolites in various matrices, or as a starting material for the synthesis of a library of related compounds for analytical screening.

Emerging Research Avenues for Butylsulfanyl-Pyridine Systems

The butylsulfanyl-pyridine scaffold represents a versatile platform for further research and development. One emerging avenue is the exploration of its biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological properties. nih.govnih.govmdpi.com The combination of the pyridin-3-ol and butylsulfanyl moieties may lead to novel compounds with interesting therapeutic potential.

Another area of interest is the development of more complex molecular architectures based on this scaffold. For example, it could be incorporated into larger macrocyclic or polymeric structures to create novel functional materials with tailored properties. The synthesis of chiral versions of this scaffold could also lead to new asymmetric catalysts or chiral resolving agents. As synthetic methodologies for pyridine derivatives continue to advance, the accessibility and diversity of butylsulfanyl-pyridine systems are expected to grow, opening up new and exciting avenues for research and application.

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